1-(2-Bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)-2-pyridyl]pyrrolidin-3-yl]urea
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Overview
Description
SB-705498 is a potent and selective blocker of the transient receptor potential vanilloid 1 (TRPV1) ion channel. This compound has been evaluated in clinical trials for the treatment of conditions such as rhinitis and chronic cough .
Preparation Methods
SB-705498 can be synthesized through a multi-step process. One method involves the isotopic labeling of the compound with carbon-11 at its urea site using [11C]phosgene in a one-pot two-step process . The intermediate preparation of 2-bromophenyl [11C]isocyanate is a key step in this synthesis.
Chemical Reactions Analysis
SB-705498 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
SB-705498 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the TRPV1 ion channel.
Biology: It helps in understanding the role of TRPV1 in various biological processes.
Medicine: Clinical trials have evaluated its efficacy in treating rhinitis and chronic cough
Mechanism of Action
SB-705498 exerts its effects by blocking the TRPV1 ion channel. This channel is involved in the detection of noxious chemical and thermal stimuli. By inhibiting TRPV1, SB-705498 can reduce the sensation of pain and other related symptoms .
Comparison with Similar Compounds
SB-705498 is compared with other TRPV1 antagonists such as JNJ-38893777 and JNJ-17203212. These compounds also block the TRPV1 ion channel but may have different affinities and potencies . SB-705498 is unique in its specific binding and efficacy in clinical trials for rhinitis and chronic cough .
Similar Compounds
- JNJ-38893777
- JNJ-17203212
- AMG-9810
- Capsazepine
- PAC-14028
Properties
IUPAC Name |
1-(2-bromophenyl)-3-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrF3N4O/c18-13-3-1-2-4-14(13)24-16(26)23-12-7-8-25(10-12)15-6-5-11(9-22-15)17(19,20)21/h1-6,9,12H,7-8,10H2,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYILLRHXRVTRSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=CC=CC=C2Br)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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